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molecular formula C7H12O4 B2893305 2-(Oxan-4-yloxy)acetic acid CAS No. 160251-58-1

2-(Oxan-4-yloxy)acetic acid

Cat. No. B2893305
M. Wt: 160.169
InChI Key: LLDMKMJATGCDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964613B2

Procedure details

A solution of tetrahydro-2H-pyran-4-ol (286 μl, Acros) in tetrahydrofuran (4 ml) was added with sodium iodoacetate (624 mg), and successively added with sodium hydride (198 mg) as several portions at 0° C., and the mixture was stirred at the same temperature for 45 minutes, and then further stirred at room temperature for 23 hours. The reaction mixture was cooled again to 0° C., and then carefully added with water and then with chloroform, and the organic layer was separated. The aqueous layer was acidified (pH 4) with 1 N hydrochloric acid, and extracted three times with chloroform, and the combined organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. Then, the solvent was evaporated under reduced pressure to obtain the title compound (43.4 mg).
Quantity
286 μL
Type
reactant
Reaction Step One
Name
sodium iodoacetate
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.I[CH2:9][C:10]([O-:12])=[O:11].[Na+].[H-].[Na+].O>O1CCCC1>[O:1]1[CH2:6][CH2:5][CH:4]([O:7][CH2:9][C:10]([OH:12])=[O:11])[CH2:3][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
286 μL
Type
reactant
Smiles
O1CCC(CC1)O
Name
sodium iodoacetate
Quantity
624 mg
Type
reactant
Smiles
ICC(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
198 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred at room temperature for 23 hours
Duration
23 h
CUSTOM
Type
CUSTOM
Details
with chloroform, and the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted three times with chloroform
WASH
Type
WASH
Details
the combined organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Then, the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
O1CCC(CC1)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 43.4 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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